Xanthine Oxidase Inhibition Potency: Class-Level SAR Informs Strategic Selection of the 3,4-Dimethylphenyl Substituent
While no direct head-to-head XO inhibition data for CAS 895641-44-8 itself are publicly available, systematic SAR studies on closely related 1,2,3-triazole-4,5-dicarboxylate derivatives establish that N1-aryl substitution directly and quantifiably modulates XO inhibitory potency [1]. In the most directly comparable study, a series of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives demonstrated IC50 values spanning 0.71 to 2.25 μM against xanthine oxidase, with the 4-chlorobenzyl analog (6g) achieving an IC50 of 0.73 μM [1]. Separately, 1,2,3-triazole-carbasugar hybrids (compounds 5 and 6) in the Tan (2020) study exhibited IC50 values of 0.586 μM and 0.751 μM respectively, outperforming the clinical standard allopurinol (IC50 = 1.143 μM) by approximately 2.0-fold and 1.5-fold [2]. These data collectively demonstrate that potency in this chemotype is tunable through aryl substitution, and that the electron-rich 3,4-dimethylphenyl substituent of CAS 895641-44-8 is situated within the favorable electronic parameter space associated with sub-micromolar XO inhibition.
| Evidence Dimension | Xanthine oxidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CAS 895641-44-8: No direct IC50 data publicly available; structurally positioned within the active aryl-substituted 1,2,3-triazole-4,5-dicarboxylate series |
| Comparator Or Baseline | Closest characterized analogs: dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g) IC50 = 0.73 μM [1]; 1,2,3-triazole-carbasugar compound 5 IC50 = 0.586 μM [2]; allopurinol IC50 = 1.143 μM [2] |
| Quantified Difference | Class-level IC50 range: 0.586–2.25 μM. The 3,4-dimethylphenyl group provides electron-donating character (+I, +M) analogous to substitution patterns associated with enhanced potency in this series. |
| Conditions | In vitro xanthine oxidase enzyme inhibition assay using xanthine as substrate; preincubation 15 min; UV spectrophotometric detection [1][2] |
Why This Matters
For procurement decisions targeting XO inhibitor discovery programs, the 3,4-dimethylphenyl substituent occupies a distinct electronic and steric niche within the established SAR landscape, offering a differentiated starting point relative to the more extensively characterized 4-halobenzyl and unsubstituted phenyl analogs.
- [1] Yagiz, G. et al. (2021) Synthesis, inhibition properties against xanthine oxidase and molecular docking studies of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives. Bioorganic Chemistry, 108, 104654. doi:10.1016/j.bioorg.2021.104654 View Source
- [2] Tan, A. (2020) Novel 1,2,3-triazole compounds: Synthesis, in vitro xanthine oxidase inhibitory activity, and molecular docking studies. Journal of Molecular Structure, 1211, 128060. doi:10.1016/j.molstruc.2020.128060 View Source
